molecular formula C15H21BrN2O2 B6720578 1-(3-Bromophenyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine

1-(3-Bromophenyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine

Cat. No.: B6720578
M. Wt: 341.24 g/mol
InChI Key: QDGLUQXYOHPPLS-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine is an organic compound that features a bromophenyl group attached to a piperazine ring, which is further substituted with a dioxolane moiety

Properties

IUPAC Name

1-(3-bromophenyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c16-13-2-1-3-14(12-13)18-8-6-17(7-9-18)5-4-15-19-10-11-20-15/h1-3,12,15H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGLUQXYOHPPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2OCCO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, undergoes a reaction with ethylene oxide to form 3-bromophenylethanol.

    Formation of the Dioxolane Ring: The 3-bromophenylethanol is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

    Formation of the Piperazine Ring: The final step involves the reaction of the dioxolane intermediate with piperazine under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR).

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromophenyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their function. The piperazine ring can also interact with neurotransmitter receptors, affecting their signaling pathways. The dioxolane moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine
  • 1-(3-Fluorophenyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine
  • 1-(3-Methylphenyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine

Uniqueness: 1-(3-Bromophenyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of the bromophenyl group, piperazine ring, and dioxolane moiety provides a unique structural framework that can interact with multiple molecular targets, potentially leading to diverse biological activities.

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